N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide
Description
N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by:
- 1,1-Dioxidoisothiazolidin moiety: A sulfone-containing heterocycle known to enhance metabolic stability and modulate biological activity .
- 4-Chloro-3-substituted phenyl group: The chloro substituent at the para position and isothiazolidin sulfone at the meta position introduce steric and electronic effects influencing binding interactions.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-3-6-15(7-4-13)25-12-18(22)20-14-5-8-16(19)17(11-14)21-9-2-10-26(21,23)24/h3-8,11H,2,9-10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWNCDPUBFBPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide is a synthetic compound that belongs to the class of thiazolidine derivatives, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.9 g/mol. The compound contains:
- Chloro-substituted phenyl group
- Dioxidoisothiazolidin moiety
- Tolyloxyacetamide structure
These components are crucial for the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dioxidoisothiazolidin ring is believed to enhance its pharmacological properties, potentially influencing various cellular processes.
Potential Mechanisms Include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other sulfonamide derivatives that block folic acid synthesis in bacteria.
- Antimicrobial Activity : Its structural features suggest potential antimicrobial properties, possibly through competitive inhibition mechanisms against bacterial enzymes.
- Cellular Interaction : The compound may interact with cellular receptors or transporters, affecting signal transduction pathways.
Biological Activity and Pharmacological Properties
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains due to its sulfonamide-like structure.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Enzyme Inhibition | Potential blockade of enzyme activity |
| Cytotoxicity | Effects on cancer cell lines |
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the thiazolidine class. For instance:
- Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial activities against common pathogens. Results indicated that compounds with dioxidoisothiazolidin structures exhibited enhanced efficacy compared to simpler analogs .
- Mechanistic Insights : Another research effort focused on understanding the mechanism by which these compounds exert their biological effects. It was found that the dioxidoisothiazolidin moiety significantly contributes to the interaction with target enzymes, enhancing overall potency .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Research Findings and Implications
- Role of Sulfone Groups: The 1,1-dioxidoisothiazolidin moiety in the target compound and BAI correlates with improved biological activity and stability compared to non-sulfonated analogs.
- Substituent Effects : Chloro and methyl groups on aromatic rings (e.g., 7b and compounds) enhance lipophilicity and binding affinity, suggesting similar benefits for the target compound.
- Synthetic Challenges : The isothiazolidin sulfone group may require specialized reagents (e.g., ZnCl2 in dioxane for cyclization, as in ) or coupling agents (e.g., carbodiimides in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
